molecular formula C15H17N5O2S B5828779 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B5828779
M. Wt: 331.4 g/mol
InChI Key: LYBNVDYAZKAESB-UHFFFAOYSA-N
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Description

3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and a triazole ring with a thione moiety

Properties

IUPAC Name

3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBNVDYAZKAESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate thiosemicarbazides. One common method includes the reaction of cyclohexyl isothiocyanate with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or methanol to facilitate the formation of the triazole ring.

Chemical Reactions Analysis

3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols can replace the nitro group under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with metal ions or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione include other triazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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